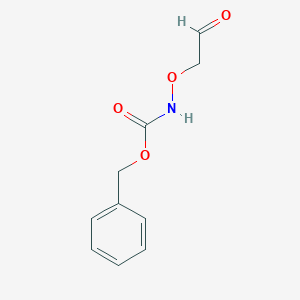
Benzyl (2-oxoethoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxoethoxy)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-oxoethoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of benzyl (2-oxoethoxy)carbamate typically involves the use of benzyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2-oxoethoxy)carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl (2-oxoethoxy)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the synthesis of primary amines. It serves as a protected form of ammonia, which can be deprotected using Lewis acids .
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to act as a protecting group makes it useful in the synthesis of complex molecules.
Mechanism of Action
Benzyl (2-oxoethoxy)carbamate exerts its effects by acting as a protecting group for amines. The benzyl group can be removed using catalytic hydrogenation, while the carbamate moiety provides stability during synthetic transformations . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-oxoethoxy group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl (2-oxoethoxy)carbamate is unique due to the presence of the 2-oxoethoxy group, which provides additional reactivity and stability compared to other carbamates. This makes it particularly useful in complex synthetic applications.
Properties
CAS No. |
141420-62-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
benzyl N-(2-oxoethoxy)carbamate |
InChI |
InChI=1S/C10H11NO4/c12-6-7-15-11-10(13)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,11,13) |
InChI Key |
FYPUTBOKHUXKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


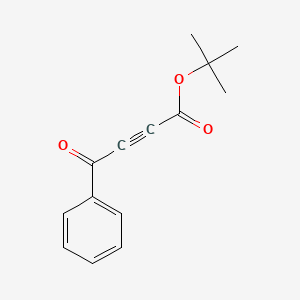
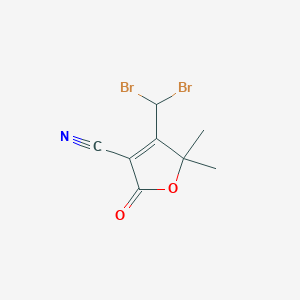
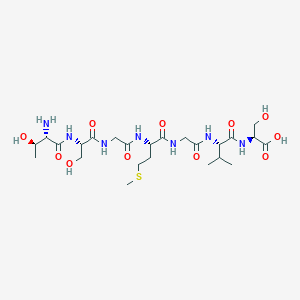
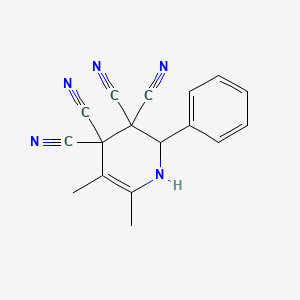
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
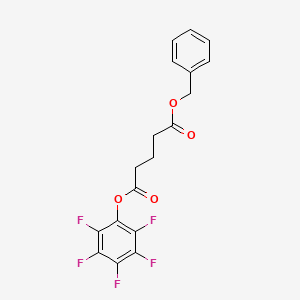
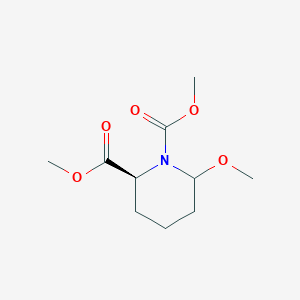
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
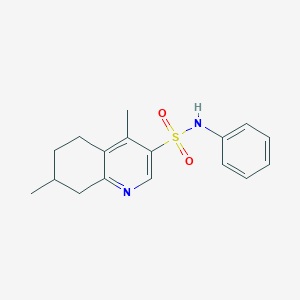
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
